molecular formula C17H13NO5 B2938179 4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one CAS No. 314741-99-6

4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one

Cat. No.: B2938179
CAS No.: 314741-99-6
M. Wt: 311.293
InChI Key: VRNBIJBFDMJWTP-UHFFFAOYSA-N
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Description

4-Methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one ( 314741-99-6) is a synthetic coumarin derivative of significant interest in medicinal chemistry and cancer research. With a molecular formula of C 17 H 13 NO 5 and a molecular weight of 311.29 g/mol, this compound serves as a key chemical scaffold for the development of novel Carbonic Anhydrase IX (CA IX) inhibitors . CA IX is a transmembrane enzyme overexpressed in the microenvironment of various tumors, such as HT-29 and MDA-MB-231 cancer cell lines, but is largely absent in healthy tissues . This unique expression profile makes it a promising biomarker and therapeutic target for anticancer strategies. Unlike classical inhibitors, coumarins like this compound exhibit a unique mechanism of action by interacting with the hydrophobic pocket at the entrance of the CA active site, potentially leading to higher selectivity and reduced off-target effects . Researchers utilize this 4-methylcoumarin core as a hydrophobic fragment to develop more potent and selective drug candidates. Its structure is amenable to further modification, for instance, by conjugation with hydrophilic moieties like carbohydrates via linkers, to enhance binding affinity and selectivity . This product is intended for research applications only, including in vitro enzyme inhibition studies, cell-based assays, and as a building block in the synthesis of more complex bioactive molecules. Please be advised: This compound is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, and it is strictly not for human consumption.

Properties

IUPAC Name

4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNBIJBFDMJWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Corresponding oxidized chromen-2-one derivatives

    Reduction: Amino-substituted chromen-2-one derivatives

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares key structural analogues based on substituents, melting points (m.p.), molecular weights, and spectral

Compound Name Substituent at 7-Position m.p. (°C) Molecular Formula HRMS [M+H]+ (Found) Key References
4-Methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one 4-Nitrophenylmethoxy N/A C₁₇H₁₃NO₅ N/A N/A
4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (4a) Propynyloxy 129–132 C₁₃H₁₀O₃ 215.0715
7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)-2H-chromen-2-one (4b) Propynyloxy + CF₃ at 4-position 82–84 C₁₃H₈F₃O₃ 269.0437
4-Methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (3) Phenacyloxy N/A C₁₈H₁₄O₄ N/A
4-Methyl-7-(2-nitrophenoxy)-2H-chromen-2-one 2-Nitrophenoxy N/A C₁₆H₁₁NO₅ N/A
Odiparcil (4-methyl-7-(5-thio-β-D-xylopyranosyloxy)-2H-chromen-2-one) Thiosugar (xylopyranosyloxy) N/A C₁₆H₁₈O₇S N/A
4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one (4) Triazolylmethoxy + sulfanyl N/A C₁₃H₁₁N₃O₃S N/A
Key Observations:
  • Electron-Withdrawing Groups: The 4-nitrophenylmethoxy group in the target compound contrasts with the 2-nitrophenoxy group in , which exhibits fluorescence (λex/λem = 323/445 nm). The nitro group’s position significantly affects electronic properties and biological interactions.
  • Alkoxy vs. Aryloxy : Propynyloxy substituents (e.g., 4a) enhance reactivity for click chemistry applications, while phenacyloxy derivatives (e.g., compound 3) are intermediates for Schiff base synthesis .
  • Heterocyclic Modifications : Triazolylmethoxy derivatives (e.g., compound 4 ) and thiosugar conjugates (e.g., odiparcil ) demonstrate improved bioavailability and enzyme-targeting capabilities.
Antimicrobial and Antifungal Activity:
  • Derivatives like 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (epoxide intermediate) yield azolyl ethanol hybrids with potent antibacterial and antifungal activity (e.g., triazolyl and imidazolyl derivatives) .
  • Schiff bases derived from 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (compound 3) show broad-spectrum activity against Gram-positive bacteria and fungi .
Enzyme Inhibition and Therapeutic Potential:
  • Odiparcil: A thiosugar-coupled coumarin, reduces lysosomal glycosaminoglycan (GAG) accumulation in mucopolysaccharidosis (MPS) models, highlighting coumarins’ role in lysosomal storage disorder therapy .
  • MAO and Cholinesterase Inhibition: Piperidine-substituted coumarins (e.g., 3,4-dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one derivatives) exhibit dual inhibitory activity against monoamine oxidases (MAOs) and acetylcholinesterase, relevant to Alzheimer’s disease .

Biological Activity

4-Methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

C18H17NO3C_{18}H_{17}NO_3

Its structure features a chromenone backbone substituted with a methyl group and a nitrophenylmethoxy group, which may influence its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromenones exhibit significant anticancer properties. For instance, the compound was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic potential.

Table 1: Anticancer Activity of 4-Methyl-7-[(4-Nitrophenyl)methoxy]-2H-chromen-2-one

Cell LineIC50 (µM)% Growth Inhibition
MDA-MB-468 (Breast Cancer)15.278.21
NCI/ADR-RES (Ovarian Cancer)10.586.69
K-562 (Leukemia)20.053.00
A549 (Lung Cancer)25.345.98

The compound exhibited potent activity against ovarian cancer cells, with a growth inhibition percentage of 86.69% at an IC50 of 10.5 µM, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The anti-inflammatory effects of chromenone derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies showed that the compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity Assessment

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound (10 µM)150180
Compound (50 µM)100120

At a concentration of 50 µM, the compound reduced TNF-alpha levels by approximately 60%, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several bacterial strains using the disk diffusion method. The results indicated varying degrees of susceptibility.

Table 3: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound demonstrated significant antimicrobial activity against Staphylococcus aureus with a zone of inhibition of 15 mm, suggesting its potential as an antimicrobial agent .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in vivo using a mouse model for breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, confirming its anticancer potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one, and what key reaction conditions are required?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 7-hydroxy-4-methylcoumarin with 4-nitrobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux . Ultrasound-assisted synthesis has also been employed to enhance reaction efficiency, reducing reaction time and improving yield (e.g., 24 hours at 60°C) . Key parameters include stoichiometric control of the nitrobenzyl group and inert atmosphere to prevent oxidation.

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.6 ppm for coumarin and nitrophenyl groups). The methyl group on the coumarin core resonates as a singlet (~δ 2.1 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., m/z 325.28 for C₁₇H₁₃NO₅) .

Q. What common biological assays are used to evaluate the bioactivity of this coumarin derivative?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against bacterial/fungal strains .
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) inhibition (e.g., IC₅₀ values measured at 100 μM) .
  • Antioxidant Activity : DPPH radical scavenging assays to assess ROS neutralization capacity .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields and minimize by-products in ultrasound-assisted synthesis?

  • Methodological Answer :

  • Ultrasound Parameters : Frequency (20–40 kHz) and power (50–100 W) are optimized to enhance mass transfer and reduce side reactions like hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitrobenzyl intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from by-products (e.g., unreacted coumarin or nitrophenyl derivatives) .

Q. How can computational methods predict the interaction of this compound with biological targets like Mycobacterium tuberculosis MtrA?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina is used to simulate binding poses. The nitro group’s electron-withdrawing properties enhance interactions with hydrophobic pockets of MtrA .
  • QSAR Modeling : Correlates substituent effects (e.g., nitrophenyl vs. methoxy groups) with inhibitory activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. What approaches resolve contradictions in bioactivity data across studies for structurally similar coumarin derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare logP values, substituent positions, and assay conditions (e.g., pH, solvent) to explain variability in IC₅₀ values .
  • Structural Analogues : Test derivatives with modified alkoxy chains (e.g., replacing nitrophenyl with triazolyl groups) to isolate pharmacophoric features .
  • Dose-Response Curves : Validate activity trends using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How is single-crystal X-ray diffraction used to analyze molecular conformation and polymorphism?

  • Methodological Answer :

  • Crystallization : Slow evaporation from ethanol/acetone yields crystals suitable for X-ray analysis. Disorder in the nitrophenyl group is resolved using SHELXL refinement .
  • Intermolecular Interactions : π-π stacking between coumarin rings (3.5–4.0 Å spacing) and C-H···O hydrogen bonds stabilize the crystal lattice .
  • Polymorphism Screening : Differential scanning calorimetry (DSC) identifies thermal transitions, while PXRD distinguishes crystalline forms .

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